2-(2-ethylphenoxy)-N-(2-ethylphenyl)acetamide, also known as N-(2-ethylphenyl)acetamide, is a chemical compound with the CAS Registry Number 33098-65-6. This compound belongs to the class of acetamides and is characterized by its unique structure, which includes an ethylphenyl group and an ethylphenoxy group. The molecular formula for this compound is , with a molecular mass of approximately 163.22 g/mol.
In terms of classification, 2-(2-ethylphenoxy)-N-(2-ethylphenyl)acetamide is categorized under:
The synthesis of 2-(2-ethylphenoxy)-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-ethylphenol with an acetic acid derivative, such as acetic anhydride or acetyl chloride, in the presence of a base.
The molecular structure of 2-(2-ethylphenoxy)-N-(2-ethylphenyl)acetamide features a central acetamide group attached to both an ethylphenoxy group and an ethylphenyl group. The structural representation can be denoted by its InChI and SMILES notations:
InChI=1S/C10H13NO/c1-3-9-6-4-5-7-10(9)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)
O=C(NC1=C(CC)C=CC=C1)C
Key data points regarding its structure include:
The primary chemical reactions involving 2-(2-ethylphenoxy)-N-(2-ethylphenyl)acetamide include:
These reactions typically require controlled conditions to ensure selectivity and yield. Reaction mechanisms often involve nucleophilic attacks on electrophilic centers in the presence of catalysts.
The mechanism of action for compounds like 2-(2-ethylphenoxy)-N-(2-ethylphenyl)acetamide often involves interactions at specific biological targets, such as receptors or enzymes. The compound may act as a receptor agonist or antagonist depending on its structural conformation and functional groups.
While specific data on this compound's biological activity is limited, related compounds have shown efficacy in modulating metabolic pathways, which could suggest potential applications in therapeutic contexts.
Relevant analyses include spectroscopic methods (e.g., NMR, IR) for structural confirmation.
The primary applications of 2-(2-ethylphenoxy)-N-(2-ethylphenyl)acetamide are in the fields of medicinal chemistry and pharmacology. Its structural characteristics make it a candidate for:
This compound holds promise for further exploration in scientific research due to its unique properties and potential biological activities .
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: